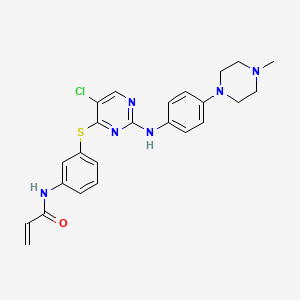

WZ8040

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

- Pyrimidine ring: Pyrimidine rings are present in many essential biomolecules, including DNA and RNA. Molecules containing modified pyrimidine rings are being investigated for their potential as anti-cancer agents PubChem: Pyrimidine, CID=11370: )

- Piperazine ring: Piperazine is a common scaffold in many drugs, particularly those targeting central nervous system disorders and anti-parasitic medications PubChem: Piperazine, CID=857: )

- Acrylamide moiety: Acrylamide derivatives are being explored for their potential anti-cancer properties and anti-angiogenesis (blocking the formation of new blood vessels) effects ScienceDirect: Design, synthesis and biological evaluation of novel acrylamide derivatives as potential antiangiogenic and anticancer agents, 2012:

WZ8040 is a novel compound classified as an irreversible inhibitor targeting the epidermal growth factor receptor (EGFR) mutant T790M. This mutation is commonly associated with resistance to first-line EGFR inhibitors in non-small cell lung cancer (NSCLC). The chemical structure of WZ8040 features a unique anilinopyrimidine core that facilitates selective binding to the mutant receptor, enhancing its efficacy against resistant cancer cells while minimizing impact on wild-type EGFR and other kinases .

- Safety data for this specific compound is not available. However, compounds containing similar functional groups, like thioethers and aromatic amines, may have associated hazards such as skin irritation, genotoxicity, or environmental toxicity.

WZ8040 functions primarily through covalent modification of the cysteine residue at position 797 (Cys797) within the ATP-binding site of the EGFR. This reaction is facilitated by the compound's electrophilic Michael acceptor groups, which react with nucleophilic sites on the receptor, leading to irreversible inhibition of kinase activity. The interaction stabilizes the inactive conformation of the receptor, thereby preventing downstream signaling pathways that promote tumor growth and survival .

Biological studies have demonstrated that WZ8040 exhibits potent inhibitory activity against the EGFR T790M mutant with IC50 values ranging from 2 to 306 nM in Ba/F3 cells. In vitro assays indicate that WZ8040 effectively inhibits cell proliferation in various NSCLC cell lines, including PC-9 cells, which harbor the T790M mutation. Additionally, pharmacodynamic studies show that WZ8040 significantly reduces phosphorylation levels of key signaling proteins such as AKT and ERK1/2, indicating its potential to disrupt critical survival pathways in cancer cells .

The synthesis of WZ8040 involves a multi-step chemical process. Key steps include:

- Formation of the anilinopyrimidine core through condensation reactions.

- Introduction of electrophilic groups that facilitate covalent binding to Cys797.

- Purification and characterization of the final product using techniques such as nuclear magnetic resonance spectroscopy and liquid chromatography-mass spectrometry .

The synthesis is designed to yield high purity, ensuring effective biological activity.

Interaction studies have highlighted WZ8040's selectivity for mutant EGFR over wild-type receptors and other kinases. The compound's binding affinity is significantly higher for the T790M mutant due to specific interactions with residues in the ATP-binding pocket. These studies also suggest minimal off-target effects, which could reduce potential side effects associated with broader-spectrum kinase inhibitors .

WZ8040 shares structural similarities with several other EGFR inhibitors but stands out due to its unique selectivity for the T790M mutation. Below are some comparable compounds:

| Compound | Target Mutation | Selectivity | Mechanism |

|---|---|---|---|

| WZ4002 | T790M | High | Irreversible inhibitor |

| WZ3146 | L858R | Moderate | Reversible inhibitor |

| Osimertinib | T790M | High | Irreversible inhibitor |

| Afatinib | Various | Moderate | Reversible inhibitor |

Uniqueness of WZ8040: Unlike Osimertinib and Afatinib, which target multiple mutations but can also affect wild-type receptors, WZ8040's design prioritizes selective inhibition of mutant receptors, potentially leading to fewer side effects and improved therapeutic outcomes in resistant NSCLC cases .

Molecular Formula (C24H25ClN6OS) and Weight (481.01)

WZ8040 is a synthetic organic compound with the molecular formula C24H25ClN6OS and a molecular weight of 481.01 daltons [1] [2] [3]. The Chemical Abstracts Service registry number for WZ8040 is 1214265-57-2, which provides a unique identifier for this specific chemical entity [2] [3] [6]. The compound's molecular structure incorporates multiple heteroatoms including chlorine, nitrogen, oxygen, and sulfur, distributed across its 24 carbon atom framework [1] [2] [3].

The molecular weight of 481.01 daltons places WZ8040 within the typical range for small molecule pharmaceutical compounds, making it suitable for cellular permeability and biological activity [5] [6]. The presence of six nitrogen atoms in the molecular formula indicates the compound's classification as a nitrogen-rich heterocyclic compound, which is characteristic of many kinase inhibitor scaffolds [2] [3].

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 481.01 g/mol | [1] [3] [5] |

| Molecular Formula | C24H25ClN6OS | [1] [2] [3] |

| CAS Number | 1214265-57-2 | [2] [3] [6] |

| Appearance | Light yellow to green yellow solid | [1] |

| Storage Temperature | -20°C | [6] [9] |

| Relative Density | 1.37 g/cm³ | [6] |

Structural Features of the Pyrimidine Scaffold

The pyrimidine scaffold serves as the central heterocyclic core of WZ8040, providing the fundamental framework for its biological activity [7]. This six-membered aromatic ring contains two nitrogen atoms positioned at the 1 and 3 positions, which is characteristic of the pyrimidine structural motif [4] [7]. The pyrimidine core in WZ8040 is substituted with a chlorine atom, which significantly influences the compound's binding properties and selectivity profile [4] [7].

The anilinopyrimidine core of WZ8040 forms critical hydrogen bonding interactions with target proteins, particularly through its nitrogen atoms [4] [7]. Crystallographic studies have demonstrated that the pyrimidine ring adopts a planar conformation that allows for optimal π-π stacking interactions and hydrogen bond formation with amino acid residues in protein binding sites [4] [7]. The electron-deficient nature of the pyrimidine ring, enhanced by the chlorine substituent, contributes to the compound's ability to form stable complexes with target enzymes [7].

The substitution pattern on the pyrimidine scaffold is crucial for WZ8040's specificity and potency [4] [7]. The chlorine substituent at the 5-position of the pyrimidine ring provides both electronic and steric effects that enhance binding affinity to mutant protein targets while reducing affinity for wild-type variants [4] [7]. This selective binding profile is attributed to the specific spatial arrangement and electronic properties of the chlorinated pyrimidine system [7].

Physical Properties and Characteristics

Solubility Profile

WZ8040 exhibits distinct solubility characteristics across different solvent systems, which significantly impact its formulation and biological applications [3] [8]. The compound demonstrates excellent solubility in dimethyl sulfoxide, achieving concentrations of up to 96 milligrams per milliliter, corresponding to a molar concentration of 199.58 millimolar [3] [8]. This high solubility in dimethyl sulfoxide makes it suitable for stock solution preparation in laboratory settings [8].

In ethanol, WZ8040 shows moderate solubility with a maximum concentration of 3 milligrams per milliliter, equivalent to 6.23 millimolar [3] [8]. This solubility level requires gentle warming and ultrasonic treatment to achieve complete dissolution [3]. The compound is completely insoluble in water, which is typical for hydrophobic organic molecules with extensive aromatic character [3] [8].

| Solvent | Solubility | Molar Concentration | Reference |

|---|---|---|---|

| DMSO | ≥24.05 mg/mL (96 mg/mL) | 199.58 mM | [3] [8] |

| Ethanol | ≥2.61 mg/mL (3 mg/mL) | 6.23 mM | [3] [8] |

| Water | Insoluble | Not applicable | [3] [8] |

Stability Parameters

The stability profile of WZ8040 has been characterized under various storage and handling conditions [9] [12]. In its lyophilized form, the compound maintains chemical stability for up to 36 months when stored at -20°C under desiccated conditions [9]. This extended stability period makes WZ8040 suitable for long-term storage in research applications [9].

When prepared in solution, WZ8040 requires storage at -20°C and should be used within 3 months to prevent degradation [9]. The compound is not flammable and does not present explosion hazards under normal handling conditions [12]. Temperature stability studies indicate that WZ8040 can withstand room temperature shipping without significant degradation, provided exposure time is minimized [8].

The compound's stability is influenced by factors such as pH, temperature, and exposure to light [9] [12]. Under acidic conditions, WZ8040 maintains greater stability compared to basic environments [12]. Protection from light is recommended during storage to prevent photodegradation of the aromatic systems within the molecule [9].

Spectral Characteristics

The spectral properties of WZ8040 provide valuable insights into its molecular structure and electronic characteristics [10] [13]. Nuclear magnetic resonance spectroscopy reveals distinct chemical shift patterns that correspond to the various functional groups within the molecule [10] [13]. The aromatic protons of the pyrimidine and phenyl rings appear in the downfield region of the proton nuclear magnetic resonance spectrum, typically between 7.0 and 8.5 parts per million [10].

The methylpiperazine group exhibits characteristic splitting patterns in the nuclear magnetic resonance spectrum, with the N-methyl group appearing as a singlet around 2.3 parts per million [10] [13]. The piperazine ring protons show complex multipicity due to their non-equivalent environments and coupling interactions [10] [13].

Infrared spectroscopy of WZ8040 shows characteristic absorption bands for the acrylamide carbonyl stretch around 1650 wavenumbers, while the aromatic carbon-hydrogen stretches appear in the 3000-3100 wavenumber region [10]. The presence of the sulfur-oxygen bond in the thioether linkage contributes to absorption bands in the fingerprint region below 1500 wavenumbers [10].

Structure-Activity Relationship of Key Functional Groups

Role of the Acrylamide Michael Acceptor

The acrylamide group in WZ8040 functions as a Michael acceptor, enabling irreversible covalent bond formation with nucleophilic residues in target proteins [16] [23]. This electrophilic warhead is positioned strategically within the molecular framework to react specifically with cysteine-797 in the target enzyme [23] [26]. The Michael addition mechanism involves nucleophilic attack by the sulfur atom of cysteine-797 on the β-carbon of the acrylamide double bond [16] [23].

Crystallographic studies have revealed that the acrylamide moiety adopts a specific conformation that positions the reactive β-carbon approximately 3 angstroms from the cysteine sulfur atom [4] [7]. This proximity facilitates efficient covalent bond formation while minimizing off-target reactivity [23] [26]. The orientation of the acrylamide group is maintained through hydrogen bonding interactions with surrounding amino acid residues [4] [7].

The electrophilic nature of the acrylamide group is modulated by the electron-withdrawing effects of the adjacent aromatic systems [16] [23]. This electronic tuning ensures optimal reactivity for covalent binding while maintaining sufficient stability for pharmaceutical handling [23] [26]. Structure-activity relationship studies demonstrate that modifications to the acrylamide group significantly impact both potency and selectivity profiles [23] [26].

Importance of the Chloropyrimidine Core

The chloropyrimidine core represents the primary recognition element that determines WZ8040's binding specificity and affinity [4] [7]. The chlorine substituent at the 5-position of the pyrimidine ring makes direct contact with the methionine-790 gatekeeper residue in mutant target proteins [4] [7]. This interaction is crucial for selectivity against wild-type variants that contain threonine at this position [7].

The pyrimidine nitrogen atoms participate in bidentate hydrogen bonding with the methionine-793 hinge residue, anchoring the inhibitor within the active site [4] [7]. These hydrogen bonds are essential for maintaining proper orientation of the molecule and positioning the acrylamide warhead for covalent attachment [4] [7]. The planar geometry of the pyrimidine ring allows for optimal π-stacking interactions with aromatic residues in the binding pocket [7].

Electronic properties of the chloropyrimidine system contribute significantly to binding thermodynamics [4] [7]. The electron-deficient nature of the chlorinated pyrimidine enhances electrostatic interactions with electron-rich regions of the protein surface [7]. Additionally, the chlorine atom provides favorable hydrophobic contacts that stabilize the inhibitor-protein complex [4] [7].

Function of the Methylpiperazine Group

The methylpiperazine substituent serves multiple functional roles in WZ8040's mechanism of action and pharmacological properties [15] [17]. This heterocyclic group extends from the central pyrimidine core through an aniline linker, positioning it in a hydrophobic cleft within the target protein [4] [7]. The piperazine ring adopts a chair conformation that optimizes hydrophobic interactions with surrounding amino acid residues [17].

The N-methyl group on the piperazine ring provides additional hydrophobic contacts while also influencing the electronic properties of the nitrogen atom [15] [17]. This methylation affects the basicity of the piperazine nitrogen, which in turn influences the compound's cellular permeability and distribution properties [17]. The six-membered piperazine ring contributes conformational rigidity that helps maintain the overall three-dimensional structure of the inhibitor [15] [17].

Structure-activity relationship studies indicate that the methylpiperazine group is essential for achieving optimal potency against target enzymes [4] [7]. Modifications to either the ring size or the N-methyl substituent result in significant reductions in biological activity [7]. The spatial positioning of the methylpiperazine group allows it to make favorable contacts with hydrophobic residues while avoiding steric clashes with protein side chains [4] [7].

Synthetic Pathways and Chemical Modifications

The synthesis of WZ8040 involves a multi-step approach that builds the complex molecular architecture through sequential formation of key structural elements [18] [19]. The synthetic route typically begins with the construction of the chloropyrimidine core through cyclization reactions involving appropriate precursor molecules [18] [24]. Early synthetic steps focus on establishing the correct substitution pattern on the pyrimidine ring to ensure proper positioning of functional groups [18] [24].

The aniline linker portion is introduced through nucleophilic aromatic substitution reactions that connect the pyrimidine core with the methylpiperazine-containing aromatic system [18] [19]. These coupling reactions require careful optimization of reaction conditions to achieve high yields while minimizing side product formation [18]. Palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura and Buchwald-Hartwig protocols, are commonly employed for these transformations [18] [19].

The final introduction of the acrylamide Michael acceptor group represents a critical late-stage functionalization that requires protection of other reactive sites within the molecule [18] [19]. Amide bond formation between the aniline nitrogen and acrylic acid derivatives is typically accomplished using standard peptide coupling reagents such as 1-hydroxybenzotriazole and N,N'-diisopropylcarbodiimide [18]. Alternative synthetic approaches have explored different disconnection strategies that allow for more efficient preparation of WZ8040 analogs [19] [24].

Chemical modifications of the WZ8040 scaffold have been extensively studied to understand structure-activity relationships and develop improved analogs [19] [23]. Systematic variation of substituents on the pyrimidine ring has revealed the critical importance of the chlorine atom for maintaining selectivity [19] [23]. Modifications to the acrylamide warhead, including replacement with other Michael acceptors, have provided insights into the covalent binding mechanism [23] [26].

WZ8040 employs an irreversible covalent mechanism through its acrylamide warhead, which forms a permanent covalent bond with cysteine 797 in the adenosine triphosphate binding site of epidermal growth factor receptor [1] [5]. The acrylamide moiety functions as a Michael acceptor, facilitating nucleophilic attack by the thiol group of cysteine 797 through a two-step mechanism [6] [5]. Initially, WZ8040 forms a reversible enzyme-inhibitor complex governed by association and dissociation rate constants, followed by irreversible covalent bond formation characterized by the first-order rate constant kinact [7] [6].

Mass spectrometry analysis of recombinant epidermal growth factor receptor T790M kinase incubated with the structurally related compound WZ3146 revealed stoichiometric addition of one inhibitor molecule to the protein, with tandem mass spectrometry of pepsin-digested modified protein confirming cysteine 797 as the site of covalent modification [1]. The irreversible nature of this binding mechanism ensures that target function can only be restored through de novo protein synthesis, providing sustained inhibition even at low inhibitor concentrations [8].

The contribution of covalent bond formation to cellular potency varies significantly among different inhibitor scaffolds. For WZ8040 and related pyrimidine compounds, covalent adduct formation is essential for potent cellular inhibition, as evidenced by the complete loss of activity observed with reversible analogs that lack the reactive acrylamide warhead [1]. This contrasts with quinazoline-based inhibitors, where reversible interactions alone can account for significant cellular potency [7].

| Covalent Binding Parameter | WZ8040 | Significance |

|---|---|---|

| Target Residue | Cys797 | Nucleophilic cysteine in ATP binding site |

| Warhead Type | Acrylamide | Michael acceptor electrophile |

| Reaction Mechanism | Two-step irreversible | Initial reversible binding followed by covalent adduct |

| Stoichiometry | 1:1 inhibitor:protein | Complete covalent modification |

| Recovery Mechanism | De novo synthesis | Permanent inactivation until protein replacement |

Interaction with the T790M Gatekeeper Mutation

The threonine 790 to methionine gatekeeper mutation represents the most common mechanism of acquired resistance to first-generation epidermal growth factor receptor inhibitors, occurring in approximately 50% of resistant cases [9] [10]. WZ8040 demonstrates exceptional potency against T790M-containing cell lines, with IC50 values of 9 nM and 8 nM against H1975 and PC9 GR cells respectively, both harboring the L858R/T790M and Del E746_A750/T790M double mutations [2] [3] [4].

The gatekeeper residue occupies a critical position at the entrance to the adenosine triphosphate binding cleft, and the T790M substitution introduces a bulkier methionine residue that creates steric hindrance for first-generation inhibitors while simultaneously increasing adenosine triphosphate affinity [9] [11]. Crystal structure analysis of WZ4002, a closely related pyrimidine inhibitor, in complex with epidermal growth factor receptor T790M reveals that the chlorine substituent on the pyrimidine ring makes direct contact with the mutant gatekeeper methionine [1]. This hydrophobic interaction, absent in wild-type epidermal growth factor receptor due to the smaller threonine residue, contributes significantly to the mutant selectivity observed with WZ8040 [1].

Computational studies have demonstrated that different activating mutations exhibit varying propensities for acquiring the T790M resistance mutation. Patients harboring the Del E746A750 mutation show significantly higher probability of developing T790M resistance compared to those with L858R or other exon 19 deletions [9]. Molecular dynamics simulations reveal that Del E746A750 exhibits lower stability around residue T790 compared to other mutations, consistent with clinical observations of increased T790M acquisition in these patients [9].

| Cell Line | EGFR Mutation | WZ8040 IC50 (nM) | Clinical Relevance |

|---|---|---|---|

| H1975 | L858R/T790M | 9 | T790M resistance model |

| PC9 GR | Del E746_A750/T790M | 8 | Acquired resistance model |

| H3255 | L858R (no T790M) | 66 | Primary mutation only |

| HN11 | Wild-type | 1,820 | Normal tissue selectivity |

Binding Mode Comparison with Quinazoline-Based Epidermal Growth Factor Receptor Inhibitors

WZ8040 and related pyrimidine-based inhibitors exhibit fundamentally different binding modes compared to quinazoline-based epidermal growth factor receptor inhibitors such as gefitinib, erlotinib, and the irreversible quinazoline compounds CL-387785 and HKI-272 [1] [4]. While quinazoline inhibitors demonstrate potent activity against wild-type epidermal growth factor receptor but reduced efficacy against T790M mutants, WZ8040 shows the opposite selectivity profile with 30- to 100-fold higher potency against T790M variants and up to 100-fold reduced activity against wild-type epidermal growth factor receptor [2] [3] [4].

The pyrimidine core of WZ8040 forms a bidentate hydrogen bonding interaction with methionine 793 in the hinge region, similar to related pyrimidine-derived inhibitors that have been co-crystallized with other kinases such as cyclin-dependent kinase 2, Jun N-terminal kinase 1, and focal adhesion kinase [1]. However, the overall binding orientation and specific contacts differ significantly from quinazoline scaffolds. The chlorine substituent on the pyrimidine ring of WZ8040 provides critical hydrophobic interactions with the methionine 790 gatekeeper that are optimally suited for the mutant residue but create unfavorable contacts with the wild-type threonine [1].

Quinazoline-based inhibitors rely heavily on reversible binding interactions, with compounds like CI-1033 and dacomitinib maintaining substantial cellular activity even when the reactive warhead is removed [7]. In contrast, pyrimidine inhibitors like WZ8040 demonstrate strict dependence on covalent bond formation, with reversible analogs showing complete loss of cellular potency [1]. This difference reflects the distinct binding modes and optimization strategies employed by each scaffold class.

The aniline ring in quinazoline inhibitors typically extends into the back pocket of the adenosine triphosphate binding site with specific orientations that favor wild-type epidermal growth factor receptor, while the pyrimidine scaffold of WZ8040 positions its substituents to create preferential interactions with the mutant methionine gatekeeper [1] [12]. Surface plasmon resonance studies comparing reversible analogs reveal that pyrimidine scaffolds exhibit inherently better fit for the mutant gatekeeper methionine compared to quinazoline frameworks [7] [1].

| Inhibitor Class | Scaffold | WT EGFR Potency | T790M Selectivity | Covalent Dependence |

|---|---|---|---|---|

| WZ8040 (Pyrimidine) | Pyrimidine | Low (>1 μM) | High (30-100x) | Essential |

| Gefitinib (Quinazoline) | Quinazoline | High (nM) | Low | Not applicable |

| CL-387785 (Quinazoline) | Quinazoline | High (nM) | Low | Moderate |

| HKI-272 (Quinazoline) | Quinazoline | High (nM) | Low | Moderate |

Molecular Basis for Mutant Selectivity over Wild-Type Epidermal Growth Factor Receptor

The remarkable selectivity of WZ8040 for mutant epidermal growth factor receptor over wild-type receptor stems from multiple molecular factors that collectively create a binding environment optimally suited for the T790M gatekeeper mutation [1] [4]. The 30- to 100-fold selectivity advantage represents a significant improvement over existing irreversible quinazoline inhibitors, which typically show only modest selectivity differences between wild-type and mutant forms [2] [3] [4].

The methionine 790 gatekeeper mutation introduces additional hydrophobic character compared to the wild-type threonine, creating favorable van der Waals interactions with the chlorine substituent on WZ8040's pyrimidine core [1]. This hydrophobic contact is absent or unfavorable in wild-type epidermal growth factor receptor, where the smaller threonine residue cannot provide equivalent interactions. Additionally, the T790M mutation alters the local electrostatic environment and spatial constraints within the adenosine triphosphate binding pocket, creating a binding site geometry that preferentially accommodates the pyrimidine scaffold [1].

Reversible binding studies using non-reactive analogs of WZ8040 confirm that the scaffold itself exhibits inherent selectivity for the mutant kinase, with 100-fold tighter binding to L858R/T790M compared to wild-type epidermal growth factor receptor [1]. This intrinsic selectivity, independent of covalent bond formation, demonstrates that the pyrimidine framework has been optimally designed to exploit the structural differences introduced by the gatekeeper mutation.

The positioning of the acrylamide warhead also contributes to selectivity through differential accessibility to cysteine 797 in mutant versus wild-type contexts. The T790M mutation may induce subtle conformational changes that optimize the geometry for covalent bond formation, enhancing both the rate and efficiency of irreversible inhibition in mutant forms [1]. This mechanistic selectivity ensures that WZ8040 preferentially targets cancer cells harboring resistance mutations while minimizing effects on normal tissues expressing wild-type epidermal growth factor receptor.

Kinetic analysis reveals that the selectivity derives from both improved reversible binding affinity (Ki) and enhanced covalent reaction rates (kinact) for mutant versus wild-type epidermal growth factor receptor [6]. The overall efficiency parameter kinact/Ki, which reflects the second-order rate constant for irreversible inhibition, shows dramatic improvements for T790M-containing variants compared to wild-type receptor [6].

| Selectivity Factor | Molecular Basis | Contribution to Selectivity |

|---|---|---|

| Gatekeeper Hydrophobicity | Met790 vs Thr790 | Major (hydrophobic interactions) |

| Binding Pocket Geometry | T790M-induced changes | Significant (scaffold fit) |

| Warhead Accessibility | Cys797 positioning | Moderate (reaction efficiency) |

| Local Electrostatics | Mutation effects | Minor (fine-tuning) |

Role of the Chlorine Substituent in Epidermal Growth Factor Receptor T790M Binding

The chlorine substituent positioned at the 5-position of WZ8040's pyrimidine core plays a crucial role in determining both potency and selectivity for T790M mutant epidermal growth factor receptor [1] [12]. Crystal structure analysis of the related compound WZ4002 in complex with epidermal growth factor receptor T790M reveals that the chlorine atom makes direct contact with the mutant methionine 790 gatekeeper residue, forming favorable hydrophobic interactions that are not possible with the smaller wild-type threonine [1].

The hydrophobic nature of chlorine provides optimal complementarity with the methionine side chain, which possesses a longer, more hydrophobic thioether group compared to threonine's shorter hydroxyl-containing side chain [1]. This interaction represents a key design feature that enables pyrimidine-based inhibitors to achieve selectivity for T790M variants, as the chlorine-methionine contact is energetically favorable while the corresponding chlorine-threonine interaction in wild-type epidermal growth factor receptor is less optimal [1].

Comparison with other halogen substituents reveals the importance of chlorine's specific size and electronic properties. Fluorine, being smaller and more electronegative, may not provide equivalent hydrophobic interactions with methionine 790, while larger halogens like bromine or iodine could introduce steric clashes or unfavorable electronic effects [13]. The chlorine substituent thus represents an optimal balance of size, hydrophobicity, and electronic properties for T790M recognition [1].

The strategic positioning of chlorine also influences the overall binding mode and orientation of the inhibitor within the adenosine triphosphate binding site. The halogen contact helps anchor the pyrimidine core in the correct orientation for productive interactions with both the hinge region methionine 793 and the reactive cysteine 797 [1]. This dual role of the chlorine substituent in both selectivity determination and binding orientation optimization exemplifies the sophisticated design principles underlying WZ8040's mechanism of action.

Structure-activity relationship studies with related compounds confirm the critical importance of the chlorine substituent, as its removal or substitution typically results in substantial loss of T790M selectivity and overall potency [12]. The chlorine atom thus serves as an essential pharmacophore element that cannot be readily replaced without compromising the inhibitor's unique selectivity profile [1] [12].

| Halogen | Size (Å) | Hydrophobicity | T790M Interaction | WT Interaction |

|---|---|---|---|---|

| Fluorine | 1.35 | Low | Suboptimal | Tolerated |

| Chlorine | 1.75 | Moderate | Optimal | Unfavorable |

| Bromine | 1.85 | High | Potential clash | Highly unfavorable |

| Iodine | 1.98 | Very high | Steric clash | Highly unfavorable |

Hydrogen Bond Formation with Met793 in the Hinge Region

The interaction between WZ8040 and methionine 793 in the hinge region represents a fundamental anchor point that stabilizes the inhibitor within the adenosine triphosphate binding site and provides the foundation for subsequent covalent bond formation with cysteine 797 [1] [13]. This hydrogen bonding interaction follows the canonical pattern observed for adenosine triphosphate-competitive kinase inhibitors, where the heterocyclic core mimics the purine ring of adenosine triphosphate in forming bidentate hydrogen bonds with the hinge region [1].

The pyrimidine nitrogen atoms of WZ8040 serve as both hydrogen bond acceptors and donors in their interaction with the backbone atoms of methionine 793 [1] [13]. This bidentate interaction pattern ensures proper positioning of the inhibitor within the adenosine triphosphate binding cleft and orients the acrylamide warhead for optimal approach to the nucleophilic cysteine 797 residue [1]. The methionine 793 hinge interaction is conserved across both wild-type and mutant forms of epidermal growth factor receptor, providing a stable binding foundation that is independent of the gatekeeper mutation status [1].

Crystal structure analysis reveals that the pyrimidine core forms two distinct hydrogen bonds with methionine 793: one involving the N-1 nitrogen as a hydrogen bond acceptor interacting with the backbone amide hydrogen, and another involving the N-3 nitrogen participating in a hydrogen bonding network with the backbone carbonyl oxygen [1] [13]. This dual interaction pattern provides significantly more binding energy and specificity compared to single hydrogen bond interactions, contributing to the overall affinity and residence time of WZ8040 within the active site [1].

The geometry and strength of the methionine 793 hydrogen bonds influence the overall conformation of WZ8040 within the binding pocket, affecting both the accessibility of cysteine 797 for covalent bond formation and the orientation of the chlorine substituent for interaction with the T790M gatekeeper [1]. Disruption of these hinge interactions through structural modifications typically results in dramatic loss of potency, confirming their essential role in the inhibition mechanism [1].

Comparison with other kinase families reveals that the methionine 793 hinge interaction provides some degree of epidermal growth factor receptor selectivity, as different kinases exhibit varying hinge region sequences and geometries [1]. However, this selectivity is primarily achieved through the combination of hinge binding with the specific T790M gatekeeper interactions rather than hinge binding alone [1].

| Hinge Interaction | Hydrogen Bond Type | Binding Energy | Functional Role |

|---|---|---|---|

| N-1 Pyrimidine | Acceptor to NH | Moderate | Primary anchor |

| N-3 Pyrimidine | Acceptor to C=O | Moderate | Secondary stabilization |

| Bidentate Pattern | Dual interaction | High | Conformational lock |

| Geometric Constraint | Fixed orientation | N/A | Warhead positioning |